Tert-butyl n-[(4-amino-1-methylcyclohexyl)methyl]carbamate
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Overview
Description
Tert-butyl n-[(4-amino-1-methylcyclohexyl)methyl]carbamate: is a chemical compound with the molecular formula C13H26N2O2 and a molecular weight of 242.36 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl n-[(4-amino-1-methylcyclohexyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-amino-1-methylcyclohexylmethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature, pressure, and reaction time, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl n-[(4-amino-1-methylcyclohexyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, nucleophiles, and bases like triethylamine or sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl n-[(4-amino-1-methylcyclohexyl)methyl]carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a probe for investigating biochemical pathways and mechanisms .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in drug development and as a precursor for pharmaceutical compounds .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of various products, including coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of tert-butyl n-[(4-amino-1-methylcyclohexyl)methyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Tert-butyl carbamate: A related compound with similar protective group properties.
4-amino-1-methylcyclohexylmethyl chloride: A precursor used in the synthesis of tert-butyl n-[(4-amino-1-methylcyclohexyl)methyl]carbamate.
Uniqueness: this compound is unique due to its specific structure, which combines the protective tert-butyl carbamate group with the 4-amino-1-methylcyclohexylmethyl moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
tert-butyl N-[(4-amino-1-methylcyclohexyl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-9-13(4)7-5-10(14)6-8-13/h10H,5-9,14H2,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEYLHCCEVUHFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)N)CNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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